Ibogamine-18-carboxylic acid, 12-methoxy-, methyl ester
Overview
Description
Ibogamine-18-carboxylic acid, 12-methoxy-, methyl ester is a natural product found in Tabernaemontana arborea, Tabernaemontana pachysiphon, and other organisms with data available.
Scientific Research Applications
1. σ2 Receptor-Selective Ligands
Ibogamine-18-carboxylic acid, 12-methoxy-, methyl ester, also known as Ibogaine, has been identified as a σ2 receptor-selective ligand with moderate affinity. This characteristic suggests its potential role in neurological and pharmacological research, particularly in the context of σ2 receptors. Ibogaine showed 43-fold selectivity for σ2 receptors over σ1, indicating its specificity and potential utility in targeted studies (Bowen et al., 1995).
2. Cytotoxicity Studies
Research involving derivatives of this compound, has been conducted to explore their cytotoxicity. Compounds derived from Voacanga africana Staph, which include variants of ibogamine, have been evaluated for their inhibitory activities against various cell lines. Such studies contribute to understanding the potential therapeutic applications of these compounds in treating diseases like cancer (Chen et al., 2016).
3. Analytical Methods for Detection
Advanced analytical techniques have been developed for the detection and quantification of ibogaine and its metabolites in biological samples. For instance, gas chromatography-mass spectrometry has been utilized for the accurate measurement of ibogaine and 12-hydroxy-ibogamine in plasma, supporting research into the pharmacokinetics and metabolism of these compounds (Alburges et al., 1995).
4. Synthesis and Chemical Characterization
Efforts in chemical synthesis and characterization are crucial in understanding the structure and potential applications of ibogamine derivatives. Research in this area includes the synthesis of related compounds and exploration of their chemical properties, contributing to a broader understanding of ibogamine-related substances (Lee et al., 1993).
5. Neuropharmacological Studies
This compound has been a subject of neuropharmacological studies, particularly regarding its interactions with nicotinic receptors and potential applications in treating addiction. Understanding its mechanism of action at the receptor level is crucial for developing novel therapeutic strategies (Glick et al., 2004).
Properties
IUPAC Name |
methyl 17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYTCMMKJYIAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510-22-5 | |
Record name | 510-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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